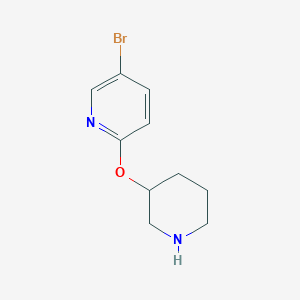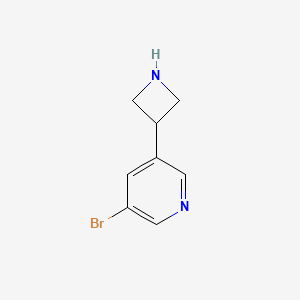
(R)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a chiral compound that features both an imidazole and a pyridine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could be used to modify the imidazole or pyridine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could lead to fully saturated imidazole or pyridine rings.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in enzymatic reactions.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Potential as a lead compound
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
2-[(5R)-5-benzyl-4,5-dihydro-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-13-11-17-15(18-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2,(H,17,18)/t13-/m1/s1 |
InChIキー |
HQRRAOIIBBQIRK-CYBMUJFWSA-N |
異性体SMILES |
C1[C@H](NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3 |
正規SMILES |
C1C(NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
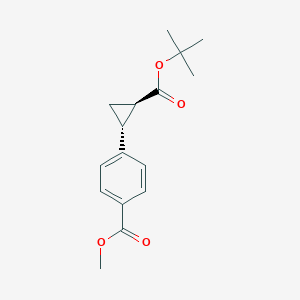

![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)

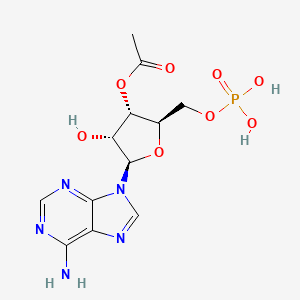
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)

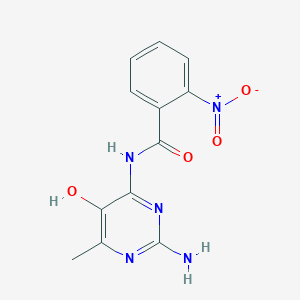

![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
